

Spectroscopic Analysis of 2-Ethoxy-2-oxoacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-2-oxoacetic acid**

Cat. No.: **B031057**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **2-Ethoxy-2-oxoacetic acid** (CAS No: 617-37-8), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectral data for this compound, this document presents predicted spectroscopic data obtained from computational models. These predictions for ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are intended to serve as a reference for researchers. Additionally, this guide outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethoxy-2-oxoacetic acid**.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.38	Triplet	3H	$-\text{CH}_3$
4.39	Quartet	2H	$-\text{O}-\text{CH}_2-$
10.5 (variable)	Singlet	1H	$-\text{COOH}$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (ppm)	Assignment
13.9	$-\text{CH}_3$
64.2	$-\text{O}-\text{CH}_2-$
157.8	Ester C=O
160.1	Carboxylic Acid C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3500-2500	Broad	O-H stretch (Carboxylic Acid)
2985	Medium	C-H stretch (Aliphatic)
1760	Strong	C=O stretch (Ester)
1730	Strong	C=O stretch (Carboxylic Acid)
1250	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Abundance (%)	Assignment
118.02	5	$[\text{M}]^+$ (Molecular Ion)
73.03	100	$[\text{M} - \text{COOH}]^+$
45.02	60	$[\text{COOH}]^+$
29.02	40	$[\text{C}_2\text{H}_5]^+$

Experimental Protocols

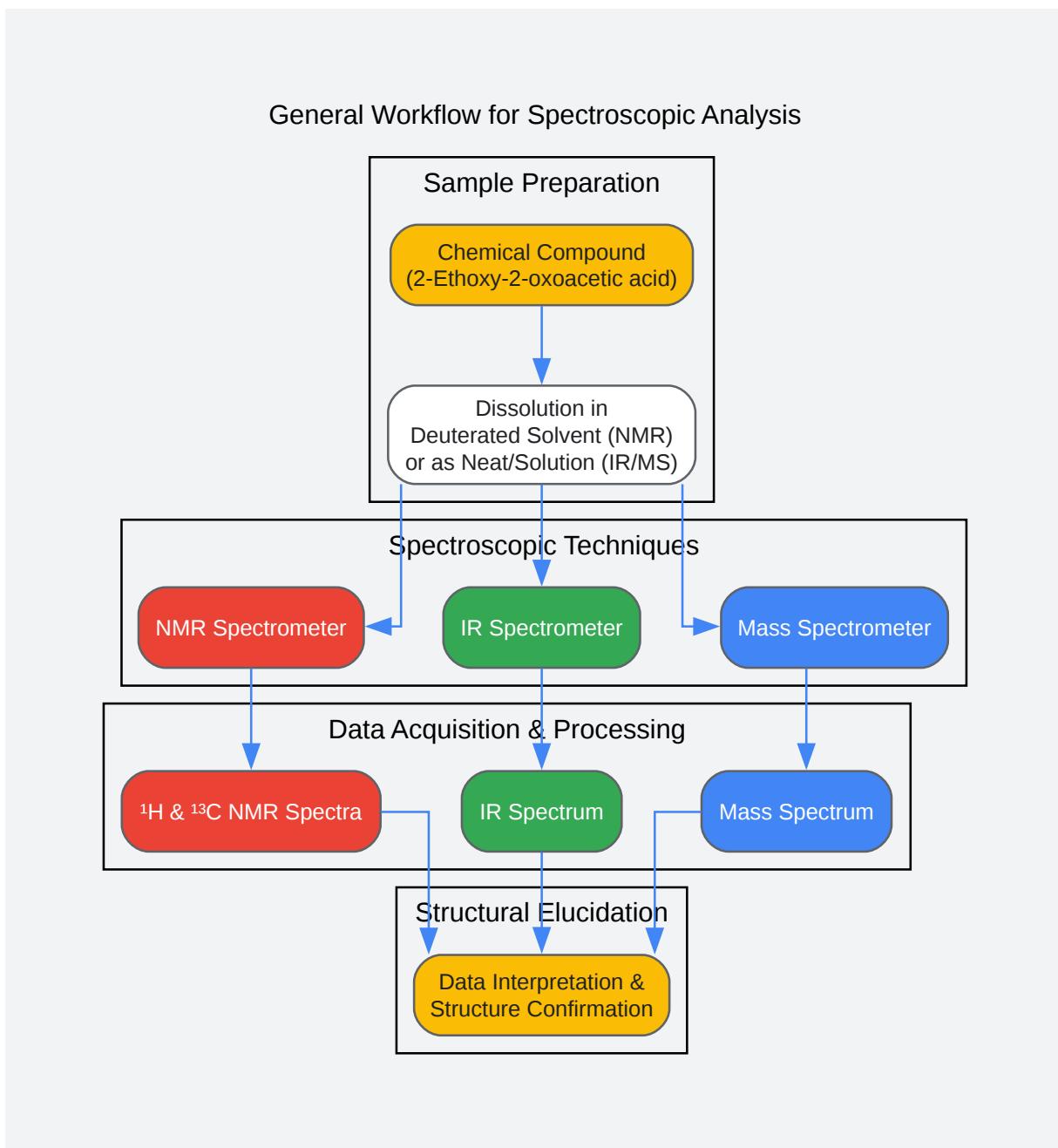
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **2-Ethoxy-2-oxoacetic acid** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4).


- Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm^{-1}). A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **2-Ethoxy-2-oxoacetic acid**, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.
- Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethoxy-2-oxoacetic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031057#spectroscopic-data-nmr-ir-ms-for-2-ethoxy-2-oxoacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com